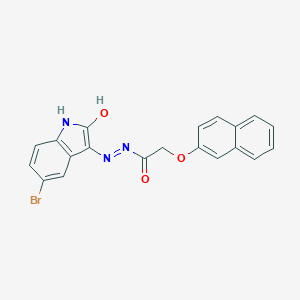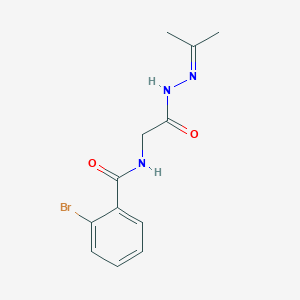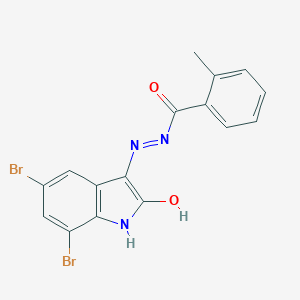![molecular formula C13H12N2O4S B352413 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide CAS No. 876721-96-9](/img/structure/B352413.png)
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide” is a compound with the molecular formula C13H12N2O4S . It is a derivative of thiazolidine-2,4-diones, a well-known class of biologically active compounds . Some derivatives of this compound have exhibited both antioxidant and anti-inflammatory activities .
Synthesis Analysis
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives are synthesized and evaluated for their anti-inflammatory and antioxidant activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The compound is part of a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives that are synthesized and evaluated for their anti-inflammatory and antioxidant activity .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H12N2O4S, an average mass of 292.310 Da, and a monoisotopic mass of 292.051788 Da .作用机制
Target of Action
Thiazolidinedione derivatives, which share a similar core structure, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
Thiazolidinedione derivatives are known to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
Thiazolidinedione derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects . The specific pathways and effects would depend on the exact structure and functional groups of the compound.
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties, including cell permeability . The specific ADME properties and their impact on bioavailability would depend on the exact structure and functional groups of the compound.
Result of Action
Thiazolidinedione derivatives are known to have a wide range of effects, including antimicrobial and cytotoxic activities . The specific effects would depend on the exact structure and functional groups of the compound.
生化分析
Biochemical Properties
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of alanine racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition is achieved through binding interactions at the enzyme’s active site, leading to a decrease in the production of D-alanine, a key component of the bacterial cell wall. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism . This activation leads to changes in gene expression that promote insulin sensitivity and reduce inflammation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, its interaction with alanine racemase involves the formation of hydrogen bonds and hydrophobic interactions at the enzyme’s active site . This binding inhibits the enzyme’s function, leading to a reduction in bacterial cell wall synthesis. Additionally, the compound’s activation of PPARγ involves binding to the receptor’s ligand-binding domain, promoting the receptor’s interaction with DNA and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, including its antioxidant and enzyme inhibitory properties, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as improved insulin sensitivity and reduced inflammation . High doses can lead to toxic or adverse effects, including hepatotoxicity and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s activation of PPARγ influences glucose and lipid metabolism by regulating the expression of genes involved in these pathways . Additionally, the compound’s antioxidant properties help maintain redox balance by scavenging free radicals and reducing oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, as well as the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, play a role in directing the compound to specific cellular compartments . These localization mechanisms ensure that the compound reaches its intended targets and performs its biological functions effectively.
属性
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8(16)14-10-4-2-9(3-5-10)11(17)6-15-12(18)7-20-13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJNOENMVIYVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)CSC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)
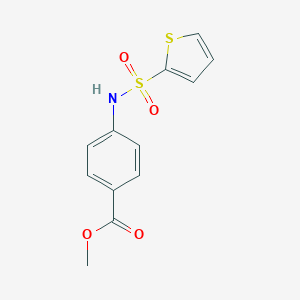
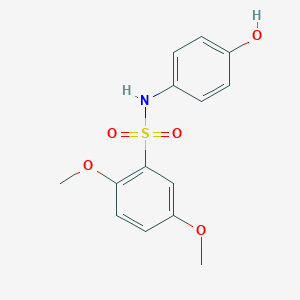
![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)



![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
